molecular formula C6H5F3N2 B11919504 2-Methyl-6-trifluoromethylpyrazine

2-Methyl-6-trifluoromethylpyrazine

Cat. No.: B11919504
M. Wt: 162.11 g/mol
InChI Key: GSEAOFBIGFCYMY-UHFFFAOYSA-N
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Description

2-Methyl-6-trifluoromethylpyrazine is a heterocyclic aromatic compound with the molecular formula C6H5F3N2 It is characterized by the presence of a pyrazine ring substituted with a methyl group at the second position and a trifluoromethyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-trifluoromethylpyrazine typically involves the introduction of the trifluoromethyl group into the pyrazine ring. One common method is the trifluoromethylation of 2-methylpyrazine using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure complete substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper complexes, can also enhance the efficiency of the trifluoromethylation process. Additionally, solvent selection and purification steps are crucial to obtaining high-purity products suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-trifluoromethylpyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced pyrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methyl or trifluoromethyl positions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: Formation of pyrazine carboxylic acids or pyrazine N-oxides.

    Reduction: Formation of dihydropyrazine derivatives.

    Substitution: Formation of alkylated or arylated pyrazine derivatives.

Scientific Research Applications

2-Methyl-6-trifluoromethylpyrazine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the formulation of agrochemicals and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of 2-Methyl-6-trifluoromethylpyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, as it can modulate the activity of target proteins and pathways involved in disease processes.

Comparison with Similar Compounds

    2-Methylpyrazine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    6-Trifluoromethylpyrazine: Lacks the methyl group, affecting its reactivity and applications.

    2,6-Dimethylpyrazine: Contains two methyl groups instead of a trifluoromethyl group, leading to distinct chemical behavior.

Uniqueness: 2-Methyl-6-trifluoromethylpyrazine is unique due to the presence of both the methyl and trifluoromethyl groups, which confer specific electronic and steric properties. These features make it a versatile compound in synthetic chemistry and a valuable candidate for various applications in research and industry.

Properties

IUPAC Name

2-methyl-6-(trifluoromethyl)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2/c1-4-2-10-3-5(11-4)6(7,8)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEAOFBIGFCYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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